Doxylamine N-Oxide Dihydrochloride Doxylamine N-Oxide Dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17995859
InChI: InChI=1S/C17H22N2O2.2ClH/c1-17(15-9-5-4-6-10-15,16-11-7-8-12-18-16)21-14-13-19(2,3)20;;/h4-12H,13-14H2,1-3H3;2*1H
SMILES:
Molecular Formula: C17H24Cl2N2O2
Molecular Weight: 359.3 g/mol

Doxylamine N-Oxide Dihydrochloride

CAS No.:

Cat. No.: VC17995859

Molecular Formula: C17H24Cl2N2O2

Molecular Weight: 359.3 g/mol

* For research use only. Not for human or veterinary use.

Doxylamine N-Oxide Dihydrochloride -

Specification

Molecular Formula C17H24Cl2N2O2
Molecular Weight 359.3 g/mol
IUPAC Name N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine oxide;dihydrochloride
Standard InChI InChI=1S/C17H22N2O2.2ClH/c1-17(15-9-5-4-6-10-15,16-11-7-8-12-18-16)21-14-13-19(2,3)20;;/h4-12H,13-14H2,1-3H3;2*1H
Standard InChI Key MLQXMTNRNQFUBO-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCC[N+](C)(C)[O-].Cl.Cl

Introduction

Chemical Identity and Structural Analysis

CAS Registry and Molecular Composition

Doxylamine N-Oxide Dihydrochloride is uniquely identified by its CAS registry number 2724689-64-7 . Its molecular formula, C17H24Cl2N2O2\text{C}_{17}\text{H}_{24}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}, reflects the incorporation of two chloride ions into the doxylamine N-oxide structure . The compound exists as a neat substance under standard laboratory conditions .

Table 1: Key Chemical Identifiers

PropertyValueSource Citation
CAS Number2724689-64-7
Molecular FormulaC17H24Cl2N2O2\text{C}_{17}\text{H}_{24}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}
Molecular Weight359.29 g/mol
SMILES NotationCl.Cl.CC(OCCN+(C)[O-])(c1ccccc1)c2ccccn2

Structural Features and Stereochemistry

The compound’s structure includes a pyridinyl-phenyl ether backbone, with an N-oxide functional group and two chloride counterions . The InChIKey (MLQXMTNRNQFUBO-UHFFFAOYSA-N) confirms its stereochemical uniqueness, featuring one undefined stereocenter and six rotatable bonds . The topological polar surface area of 40.2 Ų suggests moderate polarity, influencing its solubility and reactivity .

Physicochemical Properties

Molecular Weight and Composition

The molecular weight of 359.29 g/mol is consistent with its dihydrochloride form. The compound’s exact mass (358.1214834 Da) and monoisotopic mass (358.1214834 Da) confirm its isotopic purity .

Table 2: Computed Physicochemical Properties

PropertyValueSource Citation
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds6
Topological Polar Surface Area40.2 Ų
Hazard TypePrecautionary MeasureSource Citation
Oral ToxicityAvoid ingestion; seek medical attention if swallowed
Skin IrritationUse chemical-resistant gloves
Eye DamageWear safety goggles or face shield

Applications and Research Directions

Current Applications

The compound is restricted to laboratory use, primarily serving as a reference standard or intermediate in organic synthesis . Its non-registered status under REACH limits large-scale industrial applications .

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